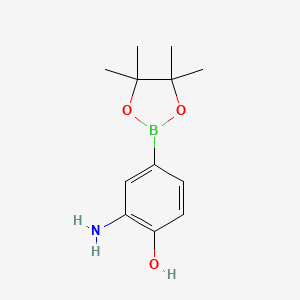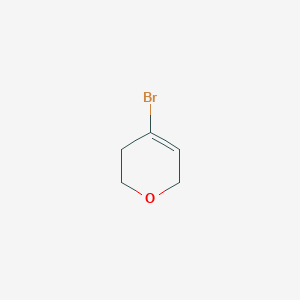
3-Bromo-5-morpholinopyridine
Vue d'ensemble
Description
3-Bromo-5-morpholinopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-morpholinopyridine consists of a pyridine ring substituted with a bromine atom and a morpholine ring . The exact spatial configuration can be determined using techniques such as X-ray crystallography, but such data is not available in the current search results.Physical And Chemical Properties Analysis
3-Bromo-5-morpholinopyridine is a solid under normal conditions . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Drug Synthesis
3-Bromo-5-morpholinopyridine: is a valuable intermediate in the synthesis of various drugs. Its structure, containing both a pyridine and a morpholine ring, is commonly found in biologically active molecules. This compound can be modified to create new drugs with specific biological activities, such as kinase inhibitors, antiviral agents, and antitumor agents .
Pharmacokinetics
In pharmacokinetic research, 3-Bromo-5-morpholinopyridine has been noted for its high gastrointestinal absorption and blood-brain barrier permeability . It’s also identified as a P-gp substrate and a CYP1A2 inhibitor, which are important considerations in drug development and interactions .
Medicinal Chemistry
This compound’s physicochemical properties, such as lipophilicity and water solubility, are crucial in medicinal chemistry for predicting the drug’s behavior in the body . Its synthetic accessibility score indicates that it is relatively easy to synthesize, making it a practical choice for research applications .
Catalysis
While specific details on the role of 3-Bromo-5-morpholinopyridine in catalysis were not available, compounds with similar structures are often used as catalysts or intermediates in chemical reactions to enhance the rate or selectivity of the reaction .
Biochemical Research
As a biochemical, 3-Bromo-5-morpholinopyridine is used in proteomics research. It can be involved in the study of protein interactions and functions, which is fundamental in understanding biological processes and disease mechanisms .
Industrial Applications
In the industrial context, 3-Bromo-5-morpholinopyridine may serve as a building block for the synthesis of chemicals that have applications in various industries, such as pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
While specific safety data for 3-Bromo-5-morpholinopyridine is not available, general precautions for handling similar brominated organic compounds include avoiding heat, flames, and sparks, as well as oxidizing agents . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .
Propriétés
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOXTGXIQKWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675209 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-morpholinopyridine | |
CAS RN |
200064-13-7 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
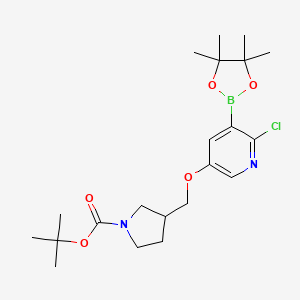
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)
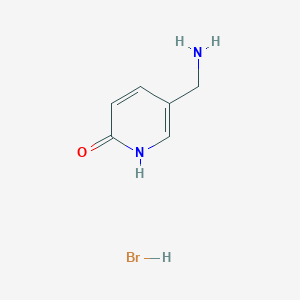
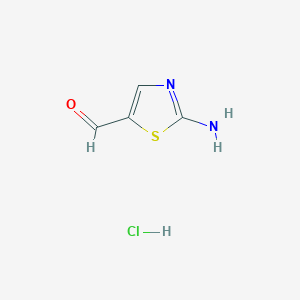


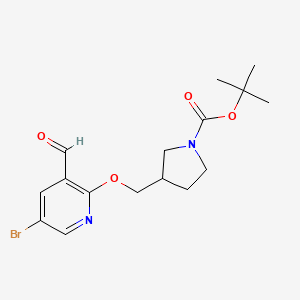
![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)

